Dptpc

Description

The Dual-Phase Xenon Time Projection Chamber (Dptpc) is a cutting-edge detector technology widely employed in experimental particle physics, particularly for direct dark matter (DM) searches, such as detecting Weakly Interacting Massive Particles (WIMPs) . It operates using a liquid xenon target volume overlaid with a gaseous xenon layer, both monitored by photodetectors. Key features include:

- Low Background Noise: Minimizes false signals from environmental radiation.

- Low Energy Threshold: Enables detection of rare, low-energy particle interactions.

- High Spatial and Energy Resolution: Achieved via dual-phase signal detection (S1 and S2).

- Scalability: Adaptable to larger target masses for increased sensitivity.

When a particle interacts with xenon, it produces scintillation light (S1) and ionization electrons. The electrons drift under an electric field to the gas phase, generating a secondary electroluminescence signal (S2). The time delay between S1 and S2 determines the interaction depth, while their amplitudes distinguish nuclear recoils (NR) from electron recoils (ER), critical for DM identification .

Properties

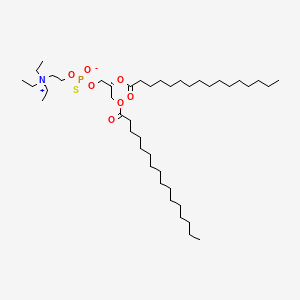

CAS No. |

82482-77-7 |

|---|---|

Molecular Formula |

C43H86NO7PS |

Molecular Weight |

792.2 g/mol |

IUPAC Name |

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphinothioyl]oxyethyl-triethylazanium |

InChI |

InChI=1S/C43H86NO7PS/c1-6-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)48-39-41(40-50-52(47,53)49-38-37-44(8-3,9-4)10-5)51-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-7-2/h41H,6-40H2,1-5H3/t41-,52?/m1/s1 |

InChI Key |

UUHIZTWBAUWVJE-FVRAOZPOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](CC)(CC)CC)OC(=O)CCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=S)([O-])OCC[N+](CC)(CC)CC)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](CC)(CC)CC)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

1,2-DGTPC 1,2-dipalmitoyl-sn-glycero-3-thiophosphocholine 1,2-dipalmitoyl-sn-glycero-3-thiophosphocholine, (+-)-isomer 1,2-dipalmitoyl-sn-glycero-3-thiophosphocholine, (R,R)-isomer dipalmitoyl-thion-phosphatidylcholine dipalmitoylthionphosphatidylcholine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound’s dual-phase design enhances background discrimination by leveraging S2 signals, which single-phase detectors lack. This reduces misclassification of ER events as DM candidates .

- Single-phase detectors exhibit higher energy thresholds due to the absence of S2 amplification, limiting sensitivity to low-mass DM particles.

Liquid Argon Time Projection Chambers (LArTPCs)

| Parameter | This compound (Xenon-Based) | LArTPC (Argon-Based) |

|---|---|---|

| Target Material | Xenon (high atomic mass, Z=54) | Argon (lower atomic mass, Z=18) |

| Scintillation Yield | ~40 photons/keV | ~120 photons/keV |

| Radiation Length | Shorter (better gamma rejection) | Longer |

| Cost | High (xenon scarcity) | Moderate (argon abundance) |

| DM Sensitivity | Superior for high-mass WIMPs | Better for low-mass DM |

Key Findings :

- Xenon’s higher atomic mass improves sensitivity to high-mass DM interactions, whereas argon’s lower mass favors low-mass DM detection.

- LArTPCs produce brighter scintillation signals, aiding in event localization but requiring stricter purity controls .

Machine Learning vs. Traditional Classification Algorithms

This compound’s advanced signal classification methods (e.g., neural networks, random forests) outperform traditional algorithms like heuristic decision trees:

| Metric | ML-Based Classification (this compound) | Traditional Algorithms |

|---|---|---|

| Global Accuracy | >99.0% | 85–92% |

| Anomaly Detection | Yes (via clustering analysis) | Limited |

| Computational Speed | Moderate (requires training) | Fast (rule-based) |

| Adaptability | High (learns from new data) | Low (fixed thresholds) |

Research Insights :

- Machine learning models reduce false positives by identifying anomalous signals caused by computational errors in S1/S2 reconstruction .

- Traditional methods, while faster, lack the precision needed for rare-event searches like DM detection.

This compound Advantages :

- Unparalleled background rejection via dual-phase signals.

- Scalable design suitable for next-generation DM experiments.

- Compatibility with advanced machine learning frameworks.

Limitations :

- High cost and complexity of xenon purification.

- Computational demands for real-time ML analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.